BenchChemオンラインストアへようこそ!

Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate

BTK inhibition Kinase assay Immuno-oncology

Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate (CAS 271245-28-4) is a Boc-protected iodo-ether amine intermediate. It is cited as Example 85 in patent US20240083900, demonstrating potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM in a biochemical assay.

Molecular Formula C16H23ClINO3
Molecular Weight 439.71 g/mol
CAS No. 271245-28-4
Cat. No. B3120742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate
CAS271245-28-4
Molecular FormulaC16H23ClINO3
Molecular Weight439.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOC(C)(CI)C1=CC=C(C=C1)Cl
InChIInChI=1S/C16H23ClINO3/c1-15(2,3)22-14(20)19-9-10-21-16(4,11-18)12-5-7-13(17)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,20)
InChIKeyYKDQKLZKLXUEAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate (CAS 271245-28-4): Procurement-Grade Intermediate for BTK-Targeted Scaffolds


Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate (CAS 271245-28-4) is a Boc-protected iodo-ether amine intermediate [1]. It is cited as Example 85 in patent US20240083900, demonstrating potent inhibition of Bruton's Tyrosine Kinase (BTK) with an IC50 of 1 nM in a biochemical assay [2]. Structurally, it features a 4-chlorophenyl group, an iodomethyl moiety, and a tert-butyl carbamate (Boc) protecting group, with a molecular formula of C16H23ClINO3 and a molecular weight of 439.72 g/mol [1]. Its primary documented utility is as a key synthetic intermediate in the preparation of 2,2-disubstituted morpholine analogues via a regioselective iodo-etherification/cyclization sequence [3].

Procurement Risk Analysis for CAS 271245-28-4: Why In-Class Iodo-Ether or Boc-Protected Amine Intermediates Cannot Be Interchanged


Substituting CAS 271245-28-4 with a generic iodo-ether or a different Boc-protected amine analog introduces several critical risks. First, the iodine atom is essential for the compound's biological interaction with BTK; replacement with chlorine or fluorine is known to dramatically reduce enzyme inhibition . Second, in its primary synthetic application—the formation of 2,2-disubstituted morpholines—the iodine acts as a superior leaving group for the subsequent base-catalyzed cyclization. Attempts to use the corresponding bromo-ether via N-bromosuccinimide (NBS) resulted in 'unsatisfactory diminished yield,' making the iodo intermediate indispensable for high-yielding routes [1]. Third, the Boc protecting group is specifically installed to tolerate the iodo-etherification conditions and to be cleaved orthogonally after morpholine ring formation; premature deprotection or use of an alternative protecting group disrupts the established synthetic sequence [1].

Quantitative Differentiation Evidence for CAS 271245-28-4: BTK Potency, Synthetic Yield & Regioselectivity Benchmarked Against Analogs


BTK Biochemical Potency: Equipotent to Lead Series Representatives, 5.5-Fold Superior to Later-Stage Examples

In the BTK in vitro biochemical assay measuring compound potency, CAS 271245-28-4 (Patent Example 85) achieves an IC50 of 1 nM, placing it among the most potent compounds disclosed in US20240083900 [1]. It matches the potency of Example 79 (IC50 = 1 nM) and Example 92 (IC50 = 1 nM), and is approximately 5.5-fold more potent than Example 236 (IC50 = 5.5 nM) in the same assay [2]. Compared to the well-known BTK inhibitor CGI-1746 (IC50 = 1.9 nM), Example 85 demonstrates a 1.9-fold improvement in biochemical potency [3]. A structurally related analog where the iodo group is replaced by chlorine shows markedly lower enzyme inhibition .

BTK inhibition Kinase assay Immuno-oncology

Synthetic Yield in Key Iodo-Etherification Step: 96% Isolated Yield vs. 5–10% in Suboptimal Solvents

In the foundational Tetrahedron Letters (2000) methodology, the iodo-etherification of α-methylstyrene-type substrates with N-Boc-aminoethanol using N-iodosuccinimide (NIS) in acetonitrile (CH3CN) at 25°C proceeds in 89–96% isolated yield for aryl-substituted substrates [1]. For the specific entry corresponding to the 4-chlorophenyl substrate (Entry 2 or 3 in Table 1), a 96% yield was reported after preparative TLC purification [1]. Crucially, the choice of solvent is a dramatic determinant of success: THF, 1,4-dioxane, and CH2Cl2 gave only 5–10% yield under otherwise identical conditions [1]. Attempted bromo-etherification using N-bromosuccinimide (NBS) was 'unsatisfactory due to diminished yield' [1].

Iodo-etherification Morpholine synthesis Process chemistry

Subsequent Cyclization Efficiency: 91% Yield in Morpholine Ring Formation from the Iodo-Ether Intermediate

The iodo-ether intermediate (CAS 271245-28-4 class) undergoes clean cyclization upon treatment with NaH in DMF to form the corresponding 2,2-disubstituted morpholine in 91% isolated yield [1]. This two-step sequence (96% iodo-etherification, then 91% cyclization) provides an overall yield of ~87% for the morpholine scaffold. In the context of the tachykinin receptor antagonist program at Sankyo, this route was selected over the prior asymmetric dihydroxylation/Mitsunobu approach, which was described as 'not suitable for large-scale synthesis because of the difficulties in handling osmium and multi steps' [1]. For the specific synthesis of the key intermediate (R)-2, the iodo-etherification route delivered the desired enantiomerically pure product (>99% ee) after resolution with D-(−)-tartaric acid and recrystallization [1].

Cyclization 2,2-Disubstituted morpholine NaH-mediated ring closure

Physicochemical Profile: Computed LogP of 4.2 and PSA of 47.6 Ų Distinguish This Intermediate from More Polar Morpholine Products

The calculated partition coefficient (XLogP) for CAS 271245-28-4 is 4.2, with a topological polar surface area (TPSA) of 47.6 Ų [1]. This places the iodo-ether intermediate in a moderately lipophilic space distinct from the final morpholine cyclization products, which typically exhibit higher PSA due to the free morpholine NH or further substitution. By comparison, a related des-iodo morpholine product (C16H23NO3, MW 277.36) has a substantially different polarity profile. The 8 rotatable bonds and the presence of the heavy iodine atom (contributing to the molecular weight of 439.72) create a unique purification and handling profile that differentiates this intermediate from both the starting olefin and the cyclized morpholine product [1].

LogP Polar surface area Drug-likeness

Regioselectivity of Iodo-Etherification: Exclusive Markovnikov-Type Addition Confirmed by NMR, Contrasting with Potential Bromo-Etherification Outcomes

The iodo-etherification of 1,1-disubstituted olefins with N-Boc-aminoethanol and NIS proceeds with complete regioselectivity, yielding the product derived from nucleophilic attack at the more substituted carbon of the iodonium intermediate [1]. This regiochemical outcome was confirmed by 1H NMR spectroscopy (diagnostic signals: δ 3.53 and 3.45, J = 10.4 Hz for the CH2I diastereotopic protons) and high-resolution mass spectrometry (HRMS FAB calcd for C16H25O3NI [M+H+] 406.0879, found 406.0872) [1]. All seven substrate examples in Table 1 (including both aryl and alkyl 1,1-disubstituted olefins) gave products regioselectively [1]. In contrast, bromo-etherification using NBS not only gave poor yields but also raised concerns about competing reaction pathways due to the differing reactivity of bromonium vs. iodonium ions [1]. The exclusive formation of the Markovnikov-type iodo-ether product ensures a single, well-characterized intermediate for downstream cyclization.

Regioselectivity Iodo-etherification Mechanistic consistency

Validated Application Scenarios for CAS 271245-28-4: Where This Iodo-Ether Intermediate Delivers Proven Advantage


Preclinical BTK Inhibitor Screening Libraries: A Top-Tier 1 nM Potency Scaffold for Kinase Selectivity Profiling

For medicinal chemistry groups constructing focused BTK inhibitor libraries, CAS 271245-28-4 (Example 85) provides a validated 1 nM starting point [1]. Its biochemical potency is within the same narrow range as the most active examples in US20240083900, and it is 5.5-fold more potent than Example 236, which could serve as a useful comparator for establishing structure-activity relationships within the iodo-ether sub-series [2]. The Boc protecting group remains intact under the kinase assay conditions, allowing for direct testing of the intermediate as well as its deprotected or further functionalized derivatives.

Large-Scale Synthesis of 2,2-Disubstituted Morpholine Pharmacophores via the Takemoto-Iio-Nishi Protocol

For process chemistry groups needing to prepare 2,2-disubstituted morpholine scaffolds on multi-gram to kilogram scale, the iodo-etherification/NaH cyclization sequence starting from CAS 271245-28-4 represents the method of choice [1]. The documented 96% yield for the iodo-etherification step and 91% for the cyclization, combined with the avoidance of osmium-based chemistry, make this the most practical route for producing the morpholine core found in tachykinin receptor antagonists and related bioactive molecules [1]. The Sankyo/Daiichi Sankyo group successfully applied this exact intermediate to prepare enantiomerically pure (R)-2 in >99% ee, demonstrating its suitability for chiral API intermediate production [1].

Halogen-Specific SAR Studies: Iodo vs. Chloro/Bromo in Ether-Based Kinase Inhibitor Intermediates

The documented superiority of the iodo substituent over chloro and bromo in both biological activity (BTK inhibition) and synthetic efficiency (etherification yield) makes CAS 271245-28-4 an essential reference compound for halogen-specific structure-activity relationship (SAR) studies [1][2]. Researchers investigating the role of halogen bonding, leaving group ability, or steric effects in ether-linked kinase inhibitors can use this compound as the iodo benchmark against which chloro-, bromo-, and fluoro-analogs are quantitatively compared.

Heavy-Atom Derivative for X-Ray Crystallographic Phasing of BTK-Inhibitor Co-Crystal Structures

The presence of the iodine atom (atomic number 53) in CAS 271245-28-4 provides a convenient heavy-atom derivative for single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing in protein X-ray crystallography [1]. For structural biology groups attempting to solve the co-crystal structure of BTK with inhibitors from the US20240083900 series, this iodo-containing Example 85 can serve as an intrinsic heavy-atom derivative, potentially eliminating the need for soaking with external heavy-atom compounds and accelerating structure determination [2].

Quote Request

Request a Quote for Tert-butyl (2-((2-(4-chlorophenyl)-1-iodopropan-2-yl)oxy)ethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.